Cas no 2940866-13-5 (tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate)
![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2940866-13-5x500.png)
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate
- 2940866-13-5
- G15364
-
- インチ: 1S/C14H17ClFNO2/c1-14(2,3)19-13(18)17-12-7-9(12)8-4-5-10(15)11(16)6-8/h4-6,9,12H,7H2,1-3H3,(H,17,18)/t9-,12+/m1/s1
- InChIKey: ZXRUNDOOMNHZAF-SKDRFNHKSA-N
- ほほえんだ: ClC1C=CC(=CC=1F)[C@H]1C[C@@H]1NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 285.0931846g/mol
- どういたいしつりょう: 285.0931846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHJV-500mg |
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate |
2940866-13-5 | 97% | 500mg |
$480.00 | 2025-02-17 | |
Aaron | AR02AHJV-250mg |
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate |
2940866-13-5 | 97% | 250mg |
$336.00 | 2025-02-17 | |
Aaron | AR02AHJV-1g |
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate |
2940866-13-5 | 97% | 1g |
$686.00 | 2025-02-17 | |
Aaron | AR02AHJV-100mg |
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate |
2940866-13-5 | 97% | 100mg |
$201.00 | 2025-02-17 |
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate 関連文献
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamateに関する追加情報
Introduction to Tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate (CAS No. 2940866-13-5)
Tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate, identified by its CAS number 2940866-13-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The structural features of this molecule, particularly the presence of a tert-butyl group, a cyclopropyl ring, and a 4-chloro-3-fluoro-substituted phenyl ring, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group in the molecular structure serves as a protecting group, which is commonly employed in synthetic chemistry to shield reactive sites during multi-step synthesis. This feature enhances the compound's utility in pharmaceutical intermediates, where selective reactivity is crucial. Additionally, the cyclopropyl ring introduces rigidity to the molecule, which can influence its binding affinity to biological targets. The cyclopropyl moiety is particularly interesting because it is known to enhance metabolic stability and reduce susceptibility to enzymatic degradation, making it an attractive scaffold for drug design.
The 4-chloro-3-fluoro-substituted phenyl ring is another key structural element that imparts distinct electronic properties to the compound. Halogenated aromatic rings are frequently incorporated into drug molecules due to their ability to modulate pharmacokinetic and pharmacodynamic profiles. The chlorine atom at position 4 and the fluorine atom at position 3 create a region of electron-rich and electron-withdrawing effects, respectively, which can fine-tune the compound's interactions with biological receptors. This substitution pattern has been extensively studied in medicinal chemistry for its role in enhancing binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of Tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The combination of structural features makes it a promising candidate for further investigation as a lead compound in the development of novel therapeutic agents.
In vitro studies have begun to explore the interactions of this compound with various biological targets, including enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory responses. Preliminary data indicate that modifications to the cyclopropyl ring and phenyl substituents can significantly alter the compound's potency and selectivity. These findings align with broader trends in drug discovery, where rational design based on structural insights is increasingly driving the development of more effective therapeutics.
The pharmaceutical industry has shown considerable interest in carbamate derivatives due to their broad spectrum of biological activities. Tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate exemplifies how structural complexity can be leveraged to develop compounds with tailored properties. Its synthesis involves multi-step organic reactions, including nucleophilic substitution, condensation reactions, and protection-deprotection strategies, showcasing the intricate nature of modern pharmaceutical synthesis.
As research progresses, novel synthetic methodologies are being developed to streamline the production of complex molecules like this one. Techniques such as flow chemistry and continuous manufacturing are gaining traction for their ability to improve efficiency and scalability. These innovations are critical for translating promising candidates like Tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate into viable drug candidates for clinical evaluation.
The potential applications of this compound extend beyond inflammation inhibition. Emerging evidence suggests that it may also interact with other biological pathways relevant to neurological disorders and metabolic diseases. The unique combination of structural motifs makes it a versatile scaffold for further derivatization, allowing researchers to explore multiple therapeutic avenues simultaneously.
In conclusion, Tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate (CAS No. 2940866-13-5) represents a significant advancement in pharmaceutical chemistry. Its distinctive structural features offer a rich foundation for developing novel therapeutic agents with potential applications across various disease areas. As research continues, this compound is poised to contribute valuable insights into drug design principles and molecular interactions.
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